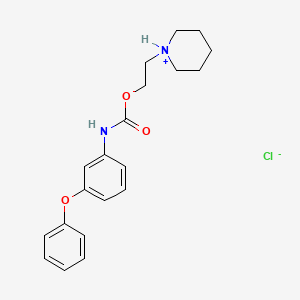
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride is a heterocyclic organic compound with the molecular formula C20H25ClN2O3 and a molecular weight of 376.877 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a phenoxyphenyl group, making it a valuable molecule in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride typically involves the reaction of m-phenoxycarbanilic acid with 2-piperidinoethyl ester hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(3-phenylmethoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(3-octoxyphenyl)carbamate;chloride
Uniqueness
Compared to similar compounds, 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
19448-00-1 |
|---|---|
Formule moléculaire |
C20H25ClN2O3 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H |
Clé InChI |
OXAVIBJJXBLKEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















